molecular formula C7H7F2N3 B13038406 1-(3,5-Difluorophenyl)guanidine

1-(3,5-Difluorophenyl)guanidine

Cat. No.: B13038406
M. Wt: 171.15 g/mol
InChI Key: UUUFHPHWWSTWSR-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)guanidine is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol It is characterized by the presence of a guanidine group attached to a 3,5-difluorophenyl ring

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)guanidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorophenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their function. This interaction can affect molecular pathways and lead to specific biological effects .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as diphenylguanidine and guanethidine . While these compounds share the guanidine functional group, their chemical structures and properties differ. For example, diphenylguanidine is used as a complexing agent and in rubber vulcanization, whereas guanethidine is an antihypertensive agent . The presence of the 3,5-difluorophenyl ring in this compound makes it unique and may confer specific properties and applications not seen in other guanidine derivatives.

Similar Compounds

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(3,5-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

UUUFHPHWWSTWSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C(N)N

Origin of Product

United States

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